6-Bromo-8-methylchroman-4-one
Description
6-Bromo-8-methylchroman-4-one (CAS: 1247196-30-0) is a substituted chromanone derivative featuring a bicyclic structure comprising a benzene ring fused to a γ-lactone. The compound is characterized by a bromine atom at the 6-position and a methyl group at the 8-position of the chroman-4-one scaffold. Chromanones are of significant interest in medicinal chemistry due to their biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .
Properties
IUPAC Name |
6-bromo-8-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPVCVOHHNOBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methylchroman-4-one typically involves the bromination of 8-methylchroman-4-one. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chroman-4-ol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of various substituted chroman-4-one derivatives.
Scientific Research Applications
6-Bromo-8-methylchroman-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of 6-Bromo-8-methylchroman-4-one, highlighting variations in substituents, heteroatoms, and functional groups:
Key Observations:
Positional Isomerism: Substitution patterns significantly influence electronic and steric properties.
Heteroatom Substitution : Replacement of the oxygen atom in the lactone ring with sulfur (e.g., 6-Bromo-8-chloro-isothiochroman-4-one ) increases molecular weight and polarizability, which may enhance lipophilicity and alter metabolic stability.
Functional Group Additions: The coumarin derivative (chromen-2-one) in 6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one introduces a conjugated lactone system and a phenolic group, expanding its UV absorbance and hydrogen-bonding capacity.
Physicochemical and Reactivity Trends
- Boiling Points: Sulfur-containing analogs (e.g., 6-Bromo-8-chloro-isothiochroman-4-one) exhibit higher predicted boiling points (411.6°C) compared to oxygen-based chromanones, likely due to stronger van der Waals interactions .
- Density: Methyl and halogen substituents increase density. For instance, the coumarin derivative with a hydroxyphenyl group has a density of 1.633 g/cm³ , whereas the isothiochromanone analog reaches 1.730 g/cm³ .
- Acidity/Basicity : The pKa of the hydroxyphenyl-substituted coumarin (9.58) suggests moderate acidity, enabling pH-dependent solubility .
Biological Activity
6-Bromo-8-methylchroman-4-one is a synthetic compound belonging to the chroman-4-one family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of SIRT2, an enzyme involved in aging and metabolic regulation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.
- Molecular Formula: C_11H_11BrO
- Molecular Weight: Approximately 241.08 g/mol
The presence of a bromine atom at the 6-position and a methyl group at the 8-position distinguishes this compound from other chroman derivatives, making it a versatile building block in drug development.
Research indicates that this compound exhibits multiple biological activities:
- SIRT2 Inhibition : The compound has been evaluated for its ability to inhibit SIRT2, which plays a crucial role in cellular metabolism and aging. Studies have shown that inhibition of SIRT2 can lead to potential therapeutic effects in age-related diseases and cancer .
- Antioxidant Activity : Derivatives of chroman-4-one, including this compound, have demonstrated significant radical scavenging activity, which can protect cells from oxidative stress.
- Anti-inflammatory Properties : The compound has also been assessed for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX), which are involved in the inflammatory response.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Compound | Cell Line/Model | IC₅₀ Value |
|---|---|---|---|
| SIRT2 Inhibition | This compound | In vitro assays | Not specified |
| Antioxidant Activity | Various chroman-4-one derivatives | DPPH assay (radical scavenging) | Significant |
| Anti-inflammatory | This compound | COX inhibition assays | Not specified |
Case Studies
- Inhibition Studies : A study focused on evaluating various substituted chromanones as SIRT2 inhibitors reported that this compound showed promising activity against this enzyme. The research utilized biochemical assays to quantify the compound's effectiveness in modulating enzyme activity .
- Anticancer Activity : Another investigation assessed several chromanone derivatives against multiple cancer cell lines. While specific IC₅₀ values for this compound were not detailed, related compounds exhibited significant anticancer properties, indicating potential for further exploration of this compound's efficacy .
- Radical Scavenging : Research on chromanone derivatives highlighted their capacity to act as effective radical scavengers in various biological assays. This antioxidant property is critical for developing therapeutics aimed at oxidative stress-related conditions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Bromo-6-methylchroman-4-one | Bromine at the 7-position | Different biological activities compared to 6-bromo variant |
| 8-Methylchroman-4-one | Methyl group at the 8-position | Lacks bromination; serves as a precursor for modifications |
| 6-Chloro-8-methylchroman-4-one | Chlorine instead of bromine | Provides insights into halogen effects on biological activity |
These comparisons highlight how variations in substituents can influence the pharmacological properties and potential applications of chromanone derivatives.
Q & A
Q. Key Variables :
| Variable | Impact on Yield |
|---|---|
| Solvent polarity | Polar aprotic solvents (e.g., DCM) improve bromine activation |
| Catalyst (Fe vs. AlCl₃) | Fe yields 65–75% purity; AlCl₃ requires rigorous anhydrous conditions |
| Reaction time | Prolonged time (>6 hrs) increases byproducts (e.g., dibromo derivatives) |
How should researchers resolve contradictory NMR data for this compound derivatives?
Advanced Research Question
Contradictions in NMR assignments often arise from:
- Spin-spin coupling between Br and adjacent protons (e.g., H-5 and H-7 in the chromanone ring) .
- Solvent-induced shifts in DMSO-d₆ vs. CDCl₃, which alter peak splitting patterns .
Q. Methodological Approach :
Triangulate data : Combine ¹H NMR, ¹³C NMR, and 2D-COSY to map coupling networks.
Computational validation : Use DFT calculations (e.g., Gaussian 16) to simulate spectra and compare with experimental data .
Isotopic labeling : Introduce deuterium at suspected positions to isolate coupling effects .
Example : A 2021 study resolved conflicting H-5 assignments by correlating NOESY cross-peaks with DFT-simulated dihedral angles .
What strategies optimize bromination selectivity in chromanone derivatives?
Advanced Research Question
Bromination selectivity depends on electronic and steric factors:
Q. Experimental Design :
- Competitive bromination assays : Compare reactivity of 8-methylchroman-4-one vs. unsubstituted analogs under identical conditions.
- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., bromoepoxide side products) .
What spectroscopic methods are recommended for characterizing this compound?
Basic Research Question
Core characterization techniques include:
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₉BrO₂; [M+H]⁺ = 257.9722) .
FT-IR : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-Br vibration at 560–600 cm⁻¹ .
X-ray crystallography : Resolve crystal packing and confirm regiochemistry (95% purity required for diffraction-quality crystals) .
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
